Lipophilicity (LogP) Differentiation: 7-Bromo Analog vs. Unsubstituted 2-Methylquinoline-3-carboxylic Acid
The 7-bromo substitution significantly increases lipophilicity compared to the unsubstituted parent scaffold. The target compound exhibits a calculated LogP of 3.00 , whereas 2-methylquinoline-3-carboxylic acid (CAS 635-79-0) shows a lower LogP range of 2.24 to 2.64 across multiple databases [1]. This LogP elevation of approximately 0.36–0.76 units reflects the hydrophobic contribution of the bromine atom, which is absent in the unsubstituted analog. This property difference has direct implications for membrane permeability, compound partitioning, and potential off-target binding profiles in biological screening campaigns.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.00 (LogP) |
| Comparator Or Baseline | 2-Methylquinoline-3-carboxylic acid (CAS 635-79-0): LogP 2.24–2.64 |
| Quantified Difference | ΔLogP ≈ +0.36 to +0.76 units |
| Conditions | Computed physicochemical property; target compound data from Chemsrc , comparator data from Molbase and Chemsrc [1] |
Why This Matters
Elevated LogP directly influences compound behavior in biological assays and pharmacokinetic studies; procurement of the 7-bromo analog is essential when increased lipophilicity is required for membrane penetration or target engagement, as the unsubstituted analog cannot achieve this property profile.
- [1] Molbase. 2-Methylquinoline-3-carboxylic acid. CAS 635-79-0. LogP value 2.2414. View Source
